molecular formula C9H13NOS B13219217 1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene

1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene

Cat. No.: B13219217
M. Wt: 183.27 g/mol
InChI Key: UJWPRSQSHOXBTK-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene is an organic compound with the molecular formula C₉H₁₃NOS It is a derivative of benzene, characterized by the presence of two methyl groups and a sulfonimidoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene typically involves the introduction of the sulfonimidoyl group to a benzene derivative. One common method is the reaction of 1,2-dimethylbenzene with a sulfonimidoyl chloride in the presence of a base, such as triethylamine, under controlled temperature conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide.

    Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene involves its interaction with specific molecular targets. The sulfonimidoyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethyl-4-(methylsulfonyl)benzene
  • 1,2-Dimethyl-4-(S-methylsulfonyl)benzene

Uniqueness

1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical properties compared to similar compounds. This group can participate in specific interactions and reactions that are not possible with other sulfonyl or sulfonamide derivatives.

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

(3,4-dimethylphenyl)-imino-methyl-oxo-λ6-sulfane

InChI

InChI=1S/C9H13NOS/c1-7-4-5-9(6-8(7)2)12(3,10)11/h4-6,10H,1-3H3

InChI Key

UJWPRSQSHOXBTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=N)(=O)C)C

Origin of Product

United States

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